Warburganal

Beschreibung

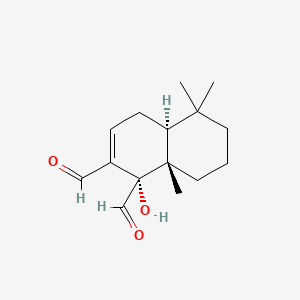

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-13(2)7-4-8-14(3)12(13)6-5-11(9-16)15(14,18)10-17/h5,9-10,12,18H,4,6-8H2,1-3H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWDUUHVVLHNP-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2(C=O)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@]2(C=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212204 | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62994-47-2 | |

| Record name | Warburganal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62994-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Warburganal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Warburganal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WARBURGANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A48Y1F67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Distribution

Natural Sources and Botanical Origins

Warburganal is a key constituent identified in several species of the Warburgia genus, which belongs to the Canellaceae family. tandfonline.comacademicjournals.org

This compound has been consistently isolated from the bark and leaves of Warburgia salutaris, Warburgia stuhlmannii, and Warburgia ugandensis. tandfonline.comtandfonline.comsanbi.orgku.ac.kebotanical-dermatology-database.inforesearchgate.netaphrc.org These species are recognized for producing a series of drimane (B1240787) sesquiterpenoids, including this compound, polygodial, muzigadial, and ugandensidial. tandfonline.comtandfonline.comsanbi.orgku.ac.kebotanical-dermatology-database.inforesearchgate.netaphrc.orgnih.govresearchgate.netresearchgate.netnih.gov

This compound is primarily found in the stem bark and leaves of Warburgia species. sanbi.orgku.ac.keresearchgate.netnih.govresearchgate.netresearchgate.netnih.govjournals.co.zamut.ac.kenih.gov The stem bark is often considered the most sought-after and traded plant part due to its rich chemical composition. tandfonline.com

Isolation Methodologies from Natural Matrices

The isolation of this compound from Warburgia species involves a sequence of extraction and chromatographic separation techniques designed to obtain the pure compound from the complex natural matrix.

Initial extraction of this compound from pulverized plant material, such as air-dried bark or leaves, typically employs organic solvents. Common solvents include dichloromethane, ethyl acetate (B1210297), methanol (B129727), and ethanol. nih.govjournals.co.zamut.ac.kenih.govcabidigitallibrary.org Techniques such as cold extraction, where the plant material is soaked in the solvent for several days with occasional shaking, or Soxhlet extraction, are utilized to obtain crude extracts. journals.co.zamut.ac.kenih.govfraunhofer.de For instance, air-dried leaves of Warburgia salutaris have been milled and extracted with dichloromethane, yielding a solid residue upon solvent evaporation. journals.co.za Similarly, powdered air-dried bark of Warburgia ugandensis has been extracted with ethyl acetate or ethanol. nih.govcabidigitallibrary.org

Following extraction, crude extracts undergo a series of chromatographic separations to isolate this compound. Column chromatography, often on silica (B1680970) gel, is a primary method. nih.govresearchgate.netresearchgate.netjournals.co.zamut.ac.kecabidigitallibrary.org Elution is performed using solvent systems of increasing polarity, such as hexane-ethyl acetate mixtures (e.g., 7:3 or 1:1), chloroform, or combinations of n-heptane-dichloromethane and dichloromethane-methanol. nih.govjournals.co.zamut.ac.kecabidigitallibrary.org Repeated column chromatographic separations are often necessary to purify fractions containing this compound. nih.govresearchgate.netjournals.co.za Thin-layer chromatography (TLC) is commonly used to monitor the separation process and identify fractions with similar compound profiles. sanbi.orgjournals.co.zamut.ac.ke High-performance liquid chromatography (HPLC) is also employed for further purification and quantitative determination of this compound, with separations achieved on columns like C18 using mobile phases such as methanol-water. sanbi.orgnih.govresearchgate.netacs.org

Geographical Distribution of Source Plants

The Warburgia species, which are the natural sources of this compound, are primarily distributed across various regions of East and Southern Africa.

Warburgia salutaris : This species is found in Southern Africa, including South Africa (KwaZulu-Natal, Limpopo, Mpumalanga provinces), Eswatini (Swaziland), Mozambique, Malawi, Zambia, and Zimbabwe. tandfonline.comtandfonline.comacademicjournals.orgsanbi.orgwikipedia.orgzimbabweflora.co.zwrandomharvest.co.zasanbi.orgmalawiflora.compfaf.org It typically grows in evergreen montane forests, wooded ravines, and along coasts. tandfonline.comtandfonline.comacademicjournals.orgsanbi.orgpfaf.org

Warburgia stuhlmannii : This tree is confined to the dry lowland forests of Kenya and Tanzania. tandfonline.comtandfonline.comtheferns.infowikipedia.orgkew.orgwikipedia.org

Warburgia ugandensis : This species is more widespread across East and Central Africa, with its distribution recorded in the Democratic Republic of Congo (DRC), Ethiopia, Kenya, Malawi, Tanzania, and Uganda. tandfonline.comtandfonline.comacademicjournals.orgku.ac.keresearchgate.netwikipedia.orgwikipedia.orgjstor.orgabs-biotrade.inforesearchgate.netkew.org It is found in lowland rainforest, evergreen, and swamp forest habitats. tandfonline.comtandfonline.com

Biosynthetic Pathways

General Overview of Drimane (B1240787) Sesquiterpenoid Biosynthesis

Drimane-type sesquiterpenoids are a class of natural products characterized by a C15 bicyclic skeleton. nih.gov Their biosynthesis begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). cjnmcpu.comwikipedia.orgbrainkart.com The formation of the characteristic drimane core structure from the linear FPP molecule is a critical step, accomplished through a series of cyclization reactions.

The process is initiated by a terpene synthase or cyclase, which facilitates the removal of the pyrophosphate group from FPP, generating a carbocation. nih.govresearchgate.net This reactive intermediate then undergoes a cascade of intramolecular cyclizations to form the bicyclic drimanyl cation. researchgate.netnih.gov The pathway can then diverge to produce various drimane skeletons. A key intermediate in many of these pathways is drimenol (B159378), which is formed through the quenching of the drimanyl cation with a water molecule. nih.govmdpi.com While plants typically utilize terpene cyclases for this process, some fungi have been found to employ haloacid dehalogenase (HAD)-like proteins to produce drimenol from FPP. nih.gov From drimenol, a series of subsequent modifications, primarily oxidations, leads to the vast diversity of drimane sesquiterpenoids found in nature. mdpi.com

Table 1: Key Stages in General Drimane Sesquiterpenoid Biosynthesis

| Step | Precursor | Intermediate/Product | General Enzyme Class |

|---|---|---|---|

| 1 | Farnesyl Pyrophosphate (FPP) | Drimanyl Cation | Terpene Synthase / Cyclase |

| 2 | Drimanyl Cation | Drimenol | Terpene Synthase / Cyclase |

Proposed Biosynthetic Routes to Warburganal

The biosynthesis of this compound from the foundational drimane skeleton involves a sequence of specific oxidative modifications. While the complete pathway has not been fully elucidated in a single organism, research based on the isolation of related compounds and synthetic studies allows for the proposal of logical biosynthetic routes.

A likely pathway commences from a drimenol-like precursor. The transformation to this compound requires the introduction of aldehyde functionalities at positions C-11 and C-12, and a hydroxyl group at C-9. One proposed route involves the intermediate polygodial, another drimane dialdehyde (B1249045). The conversion of polygodial to this compound would necessitate a specific hydroxylation at the C-9 position.

Another plausible route begins with confertifolin (B156486). The pathway from confertifolin to this compound would involve several key oxidative steps. These include the oxidation of the C-12 methyl group to an aldehyde and the oxidation of the C-11 hydroxymethyl group, present in an intermediate, to the second aldehyde function. A final hydroxylation step at C-9 would yield the this compound structure. These multistep transformations highlight the progressive oxidation of the drimane core to achieve the specific functionality of this compound. researchgate.nettandfonline.com

Table 2: Proposed Oxidative Transformations Leading to this compound

| Starting Compound (Example) | Key Intermediate(s) | Final Product | Key Chemical Modifications |

|---|---|---|---|

| Drimenol | Polygodial | This compound | Oxidation at C-11 and C-12 to aldehydes; Hydroxylation at C-9. |

Enzymatic Considerations in this compound Formation

The conversion of a simple drimane backbone like drimenol into the highly oxidized structure of this compound is mediated by specific classes of enzymes. The required reactions—hydroxylations and subsequent oxidations of alcohols to aldehydes—are hallmarks of particular enzyme families. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the structural diversification of terpenes in plants and fungi. nih.govmdpi.comnih.gov CYPs are prime candidates for catalyzing the regio- and stereospecific hydroxylation of the drimane skeleton, such as the introduction of the hydroxyl group at the C-9 position. beilstein-journals.orgnih.gov Furthermore, CYPs can perform sequential oxidations, converting a hydroxylated carbon first into a gem-diol and then to an aldehyde, which is a necessary step for forming the C-11 and C-12 aldehyde groups of this compound. nih.gov

Dehydrogenases: Short-chain dehydrogenase/reductase (SDR) enzymes could also play a role, particularly in the oxidation of alcohol intermediates to aldehydes. These enzymes typically use cofactors like NAD+ or NADP+ to carry out these transformations. The conversion of hydroxyl groups at C-11 and C-12 to the corresponding aldehydes could be catalyzed by specific dehydrogenases following an initial hydroxylation by CYPs.

The biosynthesis of this compound likely involves a coordinated series of enzymatic steps, with CYPs initiating the oxidation by introducing hydroxyl groups at specific positions, followed by either further oxidation by the same CYPs or the action of specific dehydrogenases to yield the final dialdehyde structure. nih.gov

Table 3: Enzymes Implicated in the Biosynthesis of this compound from Drimane Precursors

| Reaction Type | Carbon Position(s) | Proposed Enzyme Class | Function |

|---|---|---|---|

| Hydroxylation | C-9 | Cytochrome P450 (CYP) | Introduces the C-9α hydroxyl group. |

| Hydroxylation | C-11, C-12 | Cytochrome P450 (CYP) | Initial oxidation of methyl/methylene groups. |

Table 4: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C15H22O3 |

| Farnesyl pyrophosphate | C15H28O7P2 |

| Drimenol | C15H26O |

| Polygodial | C15H22O2 |

Chemical Synthesis Approaches

Total Synthesis Strategies

Total synthesis of warburganal involves constructing the molecule from readily available, simpler starting materials. Various innovative strategies have been reported, each contributing to the understanding of its intricate chemical architecture ub.edu.

Stereoselective Total Synthesis

Stereoselective total synthesis aims to produce this compound with specific control over its stereochemistry, which is crucial for its biological activity. One notable stereoselective approach involves the use of (+)-sclareolide as an economical chiral precursor tandfonline.com. This strategy allows for efficient access to (-)-warburganal in a concise number of steps tandfonline.com. Another stereoselective route involves the conversion of (-)-dihydrocarvone into a key intermediate, (4aR, 8aR)-3,4,4a,5,6,7,8,8a-octahydro-4a,8,8-trimethylnaphthalene-2(H)-one, which is then utilized for the synthesis of this compound researchgate.net. Early stereoselective total syntheses of (±)-warburganal and related compounds have also been reported, highlighting the importance of controlling the spatial arrangement of atoms researchgate.netacs.orgacs.org.

Formal Divergent Synthesis from Chiral Precursors

Formal divergent synthesis offers a platform to access multiple natural products from a common chiral precursor. A significant example is the formal divergent synthesis of (-)-warburganal and (+)-isodrimenin from an α-hydroxy β,γ-unsaturated aldehyde, which is readily prepared from (+)-sclareolide tandfonline.comresearchgate.netnih.gov. This strategy showcases the efficiency of utilizing a single chiral starting material to synthesize structurally related yet distinct natural products tandfonline.comresearchgate.net. The synthesis of (-)-warburganal via this route typically involves around 10 steps tandfonline.comnih.gov.

Table 1: Formal Divergent Synthesis from (+)-Sclareolide

| Precursor | Target Compounds | Number of Steps to (-)-Warburganal | Reference |

|---|---|---|---|

| (+)-Sclareolide | (-)-Warburganal, (+)-Isodrimenin | 10 | tandfonline.comnih.gov |

| α-hydroxy β,γ-unsaturated aldehyde | (-)-Warburganal, (+)-Isodrimenin | 5 (from sclareolide (B1681565) to aldehyde I) | tandfonline.comnih.gov |

Diels-Alder Route to Drimane (B1240787) Sesquiterpenes

The Diels-Alder reaction has proven to be an attractive and concise method for constructing the appropriately functionalized decalin skeleton found in drimane sesquiterpenes, including this compound rsc.orgrsc.orgrug.nl. This approach involves the reaction of 1-vinyl-2,6,6-trimethylcyclohex-1-enes as diene precursors with dienophiles like dimethyl acetylenedicarboxylate (B1228247) rsc.orgrsc.org. The resulting adducts can then be reductively isomerized to form trans-fused decalin diesters, which serve as key intermediates for the synthesis of this compound rsc.orgrsc.org. Improvements to the initial Diels-Alder process have been introduced, further enhancing its utility in drimane synthesis rsc.org.

Multi-step Synthetic Routes

The total synthesis of this compound often involves multi-step synthetic routes, reflecting the complexity of its molecular structure nih.govsavemyexams.comlibretexts.org. These routes are meticulously designed to achieve the desired stereochemistry and functional group transformations. One such route involves a photo-thermal olefin metathesis/transannular ene sequence, leading to a concise 12-step synthesis of (±)-warburganal nih.govcapes.gov.brstanford.edu. This strategy highlights the use of ring expansion processes and transannular closures of medium-ring precursors nih.gov. Another multi-step approach involves starting from trans-decalone, which undergoes formylation and subsequent dehydrogenation to yield an unsaturated keto aldehyde, a crucial intermediate for this compound synthesis groenkennisnet.nl.

Key Intermediates and Reaction Pathways

Understanding the key intermediates and reaction pathways is fundamental to the successful synthesis of this compound. In many total syntheses, the bicyclofarnesol nucleus serves as a core structure, which is then oxidized at specific carbon positions (C-11 and/or C-12, and often other sites) groenkennisnet.nl. Common reaction pathways include formylation reactions to introduce the C-12 carbon atom and nucleophilic additions wur.nl.

Table 2: Key Intermediates and Associated Reactions in this compound Synthesis

| Intermediate/Starting Material | Key Transformation/Reaction Pathway | Reference |

|---|---|---|

| (+)-Sclareolide | β-hydroxy aldehyde formation, regioselective dehydration, α-hydroxy β,γ-unsaturated aldehyde formation | tandfonline.com |

| α-hydroxy β,γ-unsaturated aldehyde (Intermediate I) | Aldehyde reduction to access (-)-Warburganal | tandfonline.comnih.gov |

| trans-Decalone | Formylation, dehydrogenation | groenkennisnet.nl |

| 1-vinyl-2,6,6-trimethylcyclohex-1-enes | Diels-Alder reaction with dienophiles | rsc.orgrsc.org |

| Sulfoxide 12 | Thermolysis to unsaturated aldehyde 15 | groenkennisnet.nl |

| Unsaturated aldehyde 15 | Conversion to (±)-Warburganal | groenkennisnet.nl |

| Diol 18 | Intermediate in synthesis of (-)-Warburganal | groenkennisnet.nl |

| Ketoester 6 | Allylic oxidation, catalytic hydrogenation | lookchem.com |

| Olefin 2 | Treatment with selenium dioxide and acetic acid to yield aldehyde 4 | lookchem.com |

Partial Synthesis and Semi-Synthetic Approaches

Partial synthesis, also known as semi-synthesis, involves synthesizing a target molecule from an advanced precursor that is structurally related to it, often derived from natural sources ub.edu. This approach leverages the complexity already present in naturally occurring compounds. A novel partial synthesis of (-)-warburganal has been reported, starting from (+)-confertifoline through an α-epoxide intermediate researchgate.net. This strategy demonstrates how existing natural products can be chemically modified to yield other valuable compounds. Semi-synthetic approaches are increasingly utilizing genetic and metabolic engineering to generate key intermediates, which are then elaborated through synthetic chemistry, combining the strengths of biological systems in producing complex chiral molecules with the versatility of synthetic methods psu.edu.

Structural Modifications and Analogues

Design Principles for Warburganal Analogues

The design of this compound analogues is guided by several key principles aimed at optimizing its biological activity. These strategies often involve modifying the core drimane (B1240787) skeleton, altering the functional groups, and synthesizing hybrid molecules. The overarching goal is to identify the key pharmacophoric features responsible for its bioactivity and to develop derivatives with improved therapeutic potential.

A primary approach in designing this compound analogues is through pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.me For this compound and related drimane sesquiterpenoids, the α,β-unsaturated dialdehyde (B1249045) moiety is considered a critical component of its pharmacophore, acting as a Michael acceptor that can react with biological nucleophiles. nih.gov Design strategies, therefore, often focus on retaining or modifying this functionality to modulate reactivity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are another vital tool in the rational design of this compound analogues. mdpi.comyoutube.com QSAR models aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.govyoutube.com By analyzing how changes in physicochemical properties (such as hydrophobicity, electronic effects, and steric factors) affect the bioactivity, researchers can predict the activity of novel, unsynthesized compounds. nih.gov This allows for a more targeted approach to synthesis, prioritizing analogues with a higher probability of desired activity.

Analogue-based drug design is a common strategy where the core scaffold of a known active compound, such as this compound, is systematically modified. nih.govrsc.org This can involve:

Modification of the dialdehyde functional groups: Converting the aldehydes to other functional groups like alcohols, esters, or acids to probe the importance of the electrophilic nature of the this compound molecule for its biological activity.

Alterations to the drimane core: Introducing substituents, modifying stereochemistry, or altering the ring structure to explore the steric requirements for target binding.

Synthesis of hybrid molecules: Combining the this compound scaffold with other known bioactive pharmacophores to create hybrid compounds with potentially synergistic or novel activities. mdpi.com

The principles of rational design also incorporate considerations for pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). mdpi.com Modifications may be introduced to improve properties such as solubility, metabolic stability, and bioavailability, which are crucial for the development of a successful therapeutic agent.

Synthesis of this compound Derivatives and Related Drimanes

The synthesis of this compound derivatives and related drimane sesquiterpenoids is a complex undertaking that has been approached through various synthetic strategies. These routes often start from readily available natural products or are achieved through total synthesis.

The total synthesis of this compound itself has been accomplished by several research groups, providing a foundation for the synthesis of its analogues. organicchemistrydata.org These synthetic routes often involve intricate stereocontrolled reactions to construct the bicyclic drimane core and introduce the required functional groups with the correct stereochemistry. Having a total synthetic route allows for the preparation of analogues that are not accessible through the modification of the natural product.

A common approach to generating derivatives is the semi-synthesis from naturally occurring drimane sesquiterpenoids. For example, polygodial, another drimane with a similar structure to this compound, can be isolated from natural sources and chemically modified to produce a range of analogues. These modifications can include reductions, oxidations, and substitutions at various positions on the drimane skeleton.

The synthesis of drimane derivatives often involves key chemical transformations such as:

Diels-Alder reactions: To construct the bicyclic ring system.

Aldol condensations: To introduce or modify the aldehyde functionalities.

Wittig reactions: For the formation of carbon-carbon double bonds.

Oxidation and reduction reactions: To interconvert functional groups such as alcohols, aldehydes, and carboxylic acids.

The development of modular synthetic strategies allows for the efficient generation of a library of analogues. nih.gov In a modular approach, different building blocks corresponding to various parts of the this compound molecule can be synthesized separately and then combined in different combinations to produce a diverse set of derivatives. This approach is particularly useful for exploring the structure-activity relationships in a systematic manner.

Impact of Structural Alterations on Biological Activity

The structural modification of this compound and related drimane sesquiterpenoids has a profound impact on their biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features required for various biological effects, including cytotoxic and antifungal activities.

The α,β-unsaturated dialdehyde moiety is a key determinant of the biological activity of this compound. The electrophilic nature of the aldehyde groups allows them to react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular dysfunction and cytotoxicity. Modifications that reduce the reactivity of these groups, for instance, by reduction to the corresponding alcohols, often lead to a significant decrease or loss of activity.

The stereochemistry of the drimane skeleton also plays a crucial role. The specific three-dimensional arrangement of the rings and substituents is critical for the molecule to fit into the binding site of its biological target. Changes in stereochemistry can dramatically alter the biological activity.

The introduction of various substituents at different positions on the drimane ring system can modulate the potency and selectivity of the analogues. For example, the presence and position of hydroxyl or other functional groups can influence the molecule's polarity and its ability to form hydrogen bonds, which can affect its interaction with target proteins and its pharmacokinetic properties.

The following table summarizes the cytotoxic activity (IC50 values) of various compounds, illustrating the impact of structural features on their anticancer potential. While not all are direct derivatives of this compound, they provide context for the cytotoxic potential of related structural motifs.

| Compound | Cell Line | IC50 (µM) |

| Compound 4c | HepG2 (Liver Carcinoma) | 25 |

| Compound 4e | HepG2 (Liver Carcinoma) | 25 |

| Compound 7a | HepG2 (Liver Carcinoma) | >50 |

| Compound 4 | A549 (Lung Carcinoma) | 5.50 |

| Compound 4 | HCT116 (Colon Carcinoma) | 9.77 |

| Compound 4 | HepG2 (Liver Carcinoma) | 7.12 |

| Compound 4 | MCF-7 (Breast Carcinoma) | 7.85 |

Data sourced from multiple studies to illustrate the range of cytotoxic activities. researchgate.netnih.govmdpi.com

The antifungal activity of synthetic compounds is often evaluated by their ability to inhibit the growth of various fungal pathogens. The following table presents the antifungal activity of a selection of synthetic derivatives against different fungal strains.

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µM) |

| Compound 5o | Cucumber Botrytis cinerea | 80.38 | - |

| Compound 4 | Strawberry Botrytis cinerea | 82.68 | - |

| Compound 1v | Fusarium graminearum | 81.22 | 0.0530 |

| Compound 1t | Fusarium graminearum | - | 0.0735 |

| Compound 1v | Colletotrichum micotianae | 56.03 | 0.1430 |

Data sourced from studies on novel synthetic antifungal agents. nih.govnih.govmdpi.com

These SAR studies are crucial for the rational design of new this compound analogues with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents for various diseases.

Biological Activities and Mechanisms of Action

Antifeedant Activity

Warburganal is distinguished as one of the most potent natural insect antifeedants discovered. mdpi.com Its ability to deter feeding in various insect pests has been a subject of significant scientific investigation, highlighting its potential role in plant defense and as a lead compound for bio-pesticides.

The antifeedant properties of this compound have been demonstrated against several economically important insect pests, particularly those with chewing mouthparts. The compound shows very strong antifeedant activity against the larvae of the African armyworm, Spodoptera exempta, and other related species such as Spodoptera littoralis and Spodoptera frugiperda. unirioja.esthepharmajournal.com These polyphagous pests are responsible for significant crop damage worldwide. Research has shown that this compound can effectively deter feeding at very low concentrations. entomoljournal.com

The spectrum of its activity extends to other lepidopteran larvae as well. The compound's efficacy is often evaluated in laboratory settings using leaf disc choice or no-choice bioassays, where the reduction in food consumption by larvae on treated foliage is measured. thepharmajournal.comentomoljournal.com

Table 1: Insect Pest Targets of this compound

| Insect Pest | Common Name | Order | Family | Noted Effect |

|---|---|---|---|---|

| Spodoptera exempta | African Armyworm | Lepidoptera | Noctuidae | Strong Antifeedant Activity |

| Spodoptera littoralis | Cotton Leafworm | Lepidoptera | Noctuidae | Significant Antifeedant Activity unirioja.es |

| Spodoptera frugiperda | Fall Armyworm | Lepidoptera | Noctuidae | Antifeedant Activity thepharmajournal.com |

The mechanism behind this compound's antifeedant activity is rooted in its interaction with the insect's chemosensory system. Antifeedants typically act by stimulating specialized taste receptors in insects, leading to a feeding deterrence response. researchgate.netresearchgate.net These compounds render the treated plant material unpalatable to the insect.

There are two primary mechanisms through which antifeedants like this compound are believed to function:

Deterrent Effect : This is a direct action on the insect's gustatory receptors located in sensilla on the mouthparts, antennae, and legs. researchgate.netscienceopen.com Stimulation of these "bitter" taste neurons sends inhibitory signals to the central nervous system, overriding any feeding stimulant signals and causing the insect to reject the food source. nih.govdntb.gov.ua

Feeding Suppressant Effect : This involves a post-ingestive negative feedback, where the compound may cause discomfort or sublethal toxicity, leading the insect to associate the taste with negative consequences and cease feeding. researchgate.net

Studies on the structure-activity relationship of this compound and its analogs suggest that the α,β-unsaturated dialdehyde (B1249045) system is crucial for its potent antifeedant activity. This chemical feature allows the compound to react with nucleophilic groups, such as sulfhydryl groups in the receptor proteins of insect gustatory neurons. This interaction is thought to be the molecular basis for the potent neural signals that lead to the cessation of feeding.

Antimicrobial Activities

In addition to its potent effects on insects, this compound exhibits a broad spectrum of antimicrobial activities. Extracts from Warburgia species, rich in this compound and related sesquiterpenoids, have a history of use in traditional African medicine for treating various infections. researchgate.net

This compound has demonstrated significant antifungal properties against a range of pathogenic fungi. Its activity is particularly notable against yeasts and filamentous fungi. The primary mechanism of its antifungal action is believed to be the inhibition of essential enzymes through covalent modification of sulfhydryl groups, disrupting cellular processes.

Key fungal targets include:

Candida albicans : A common opportunistic yeast that can cause infections in humans. researchgate.netnih.govnih.gov this compound inhibits its growth and can disrupt biofilm formation, a key virulence factor. nih.gov

Saccharomyces cerevisiae : A model organism for studying yeast biology. This compound inhibits its growth and alcoholic fermentation processes. mdpi.comresearchgate.net

The activity is linked to the enal-aldehyde moiety within the molecule, which is essential for its reactivity with sulfhydryl groups in fungal proteins.

Table 2: Antifungal Spectrum of this compound

| Fungus | Type | Noted Effect |

|---|---|---|

| Candida albicans | Yeast | Inhibits growth and biofilm formation researchgate.netnih.govnih.gov |

| Saccharomyces cerevisiae | Yeast | Inhibits growth and fermentation mdpi.comresearchgate.net |

Research has also confirmed the antibacterial potential of this compound and extracts from Warburgia ugandensis. The compound is active against various Gram-positive and some Gram-negative bacteria. The proposed mechanism of action is similar to its antifungal activity, involving the disruption of bacterial enzymes and proteins through interaction with sulfhydryl groups.

Studies have shown that extracts containing this compound are effective against pathogens such as Staphylococcus aureus and Shigella boydii. researchgate.net The broad-spectrum nature of this activity suggests that this compound could be a valuable lead for the development of new antibacterial agents. nih.govmdpi.comnih.gov

Table 3: Antibacterial Spectrum of this compound-Containing Extracts

| Bacterium | Gram Stain | Noted Effect |

|---|---|---|

| Staphylococcus aureus | Positive | Susceptible to extracts researchgate.net |

| Shigella boydii | Negative | Susceptible to extracts researchgate.net |

| Klebsiella pneumoniae | Negative | Susceptible to extracts researchgate.netnih.gov |

| Escherichia coli | Negative | Susceptible to extracts researchgate.netnih.gov |

| Pseudomonas aeruginosa | Negative | Susceptible to extracts researchgate.netmdpi.com |

There is growing interest in the activity of natural products against Mycobacterium species, the causative agents of tuberculosis and other diseases. nih.govmdpi.com Extracts from Warburgia ugandensis have been shown to possess antimycobacterial effects. researchgate.net While research specifically isolating the activity of this compound is ongoing, related drimane (B1240787) sesquiterpenoids and extracts containing them have shown promise. For example, linoleic acid, also isolated from W. ugandensis, showed potent activity against Mycobacterium aurum and Mycobacterium phlei. preprints.org

The lipophilic nature of sesquiterpenoids like this compound may facilitate their entry into the lipid-rich mycobacterial cell wall, allowing them to exert their effects on intracellular targets. nih.govmdpi.com This potential makes this compound a subject of interest in the search for new therapeutic agents to combat mycobacterial infections. preprints.org

Antiparasitic Activities

This compound has been identified as having effective molluscicidal properties, indicating its potential for controlling snail populations that act as intermediate hosts for parasites like Schistosoma. tandfonline.com While its activity is confirmed in scientific literature, specific lethal concentration (LC50) values for this compound against snail species such as Biomphalaria glabrata were not detailed in the reviewed research. tandfonline.com However, extracts from Warburgia species, which contain this compound as a key sesquiterpene, have demonstrated molluscicidal effects. tandfonline.com

Extracts from the plant Warburgia ugandensis, a natural source of this compound, have shown notable antileishmanial activity. researchgate.netacademicjournals.org Studies on various extracts of the plant have demonstrated efficacy against different Leishmania species. For instance, a hexane (B92381) extract of W. ugandensis was found to be the most active against Leishmania major, showing a 50% inhibitory concentration (IC50) of 9.95 µg/mL against promastigotes and 8.65 µg/mL against amastigotes. academicjournals.org The same extract also showed an IC50 of 8.67 µg/mL against L. donovani promastigotes. academicjournals.org Another study reported an IC50 of 1.114 mg/ml for a water extract of W. ugandensis stem bark against L. major. tandfonline.com While these findings highlight the potential of the source plant, specific IC50 values for the isolated this compound compound were not available in the reviewed literature.

| Plant Extract | Leishmania Species | Parasite Stage | IC50 Value |

|---|---|---|---|

| W. ugandensis (Hexane Extract) | L. major | Promastigote | 9.95 µg/mL academicjournals.org |

| W. ugandensis (Hexane Extract) | L. major | Amastigote | 8.65 µg/mL academicjournals.org |

| W. ugandensis (Hexane Extract) | L. donovani | Promastigote | 8.67 µg/mL academicjournals.org |

| W. ugandensis (Water Extract) | L. major | Promastigote | 1.114 mg/mL tandfonline.com |

The antiplasmodial activity of extracts from Warburgia ugandensis has been well-documented, supporting its traditional use in treating malaria. researchgate.net Ethanolic extracts of the stem bark have shown high activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (DD2) strains of Plasmodium falciparum, with IC50 values of 1.57 µg/mL and 8.92 µg/mL, respectively. kspbtjpb.org Despite this compound being a major sesquiterpene in these active extracts, specific IC50 values for the purified compound against P. falciparum were not specified in the surveyed scientific literature.

This compound belongs to a class of drimane sesquiterpenes that have demonstrated potent activity against trypanosomes. Research on sesquiterpenes from Warburgia ugandensis evaluated their effectiveness against Trypanosoma brucei rhodesiense, the parasite responsible for a form of African trypanosomiasis. Within this study, drimane sesquiterpenes that possess aldehyde groups at specific positions, a characteristic of this compound, exhibited the strongest antitrypanosomal effects. These compounds showed IC50 values in the range of 0.14 to 1.97 µg/mL.

Cytotoxic Activities in Cellular Models

The cytotoxic potential of extracts from Warburgia species has been evaluated against various cell lines. Extracts from W. ugandensis have been reported to be toxic to intestinal epithelial cells (IEC-6), with IC50 values below 50 µg/mL. researchgate.net However, detailed studies quantifying the specific cytotoxic activity (IC50 values) of isolated this compound against a panel of human cancer cell lines were not identified in the reviewed literature.

Activity against Cancer Cell Lines

This compound is recognized as a significant bioactive constituent of the plant Warburgia ugandensis. While comprehensive studies detailing the specific cytotoxicity of isolated this compound across a wide panel of cancer cell lines are limited in the available literature, research on extracts of Warburgia ugandensis, where this compound is a key component, has demonstrated notable anticancer activity. nih.gov

Extracts from the plant have shown potent cytotoxic effects against various human cancer cell lines. For instance, a dimethyl carbonate extract of Warburgia ugandensis exhibited a cell growth inhibition rate of over 80% against all four tested cell lines: HeLa (cervical cancer), HepG2 (liver cancer), HT-29 (colorectal cancer), and A549 (non-small cell lung cancer). nih.govcas.cn Further studies have highlighted the anti-proliferative effects of the plant's extracts on colon cancer cells (HT-29 and HCT116) and mouth epidermoid carcinoma (KB) cells. saapjournals.org These findings strongly suggest that this compound, as a major active principle, contributes significantly to this cytotoxicity.

| Cancer Cell Line | Cell Type | Observed Effect of Warburgia ugandensis Extract | Reference |

|---|---|---|---|

| A549 | Non-small cell lung cancer | Potent anti-proliferative activity; >80% growth inhibition | nih.govcas.cn |

| HeLa | Cervical cancer | >80% growth inhibition | nih.govcas.cn |

| HepG2 | Liver cancer | >80% growth inhibition | nih.govcas.cn |

| HT-29 | Colorectal cancer | Potent anti-proliferative activity; >80% growth inhibition | nih.govcas.cn |

| HCT116 | Colorectal cancer | Inhibited proliferation | saapjournals.org |

| KB | Mouth epidermoid carcinoma | Potent cytotoxic activity | saapjournals.org |

Selective Cellular Effects

Based on the available scientific literature, there is no specific data comparing the cytotoxic effects of this compound on cancerous versus normal, non-cancerous cell lines. Therefore, the selectivity of this compound's cellular effects cannot be detailed at this time.

Other Biological Modulations

Plant-Growth Regulating Activity

Based on the available scientific literature, there is no specific data regarding the plant-growth regulating, phytotoxic, or allelopathic activities of this compound.

Inhibition of Alcoholic Fermentation

This compound has been shown to be a potent inhibitor of alcoholic fermentation by the yeast Saccharomyces cerevisiae. Research has demonstrated that this inhibitory effect is concentration-dependent. oup.com The mechanism behind this inhibition is linked to its reactivity with sulfhydryl groups, which are crucial for the function of enzymes involved in the fermentation pathway, such as alcohol dehydrogenase. oup.com

A key finding is that this inhibition can be reversed by the addition of L-cysteine. oup.com When L-cysteine is present, it preferentially reacts with this compound, thereby sparing the essential sulfhydryl groups of the yeast's enzymes and allowing fermentation to proceed. oup.com

| Organism | Process | Effect of this compound | Reversibility | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Alcoholic Fermentation | Strong Inhibition | Reversed by L-cysteine | oup.com |

| Saccharomyces cerevisiae | Growth | Complete inhibition at 5 µg/ml | Reversed by L-cysteine | oup.com |

Molecular Mechanisms of Action

Reactivity with Sulfhydryl Groups

The diverse physiological activities of this compound are largely attributed to its high reactivity with sulfhydryl (-SH) groups. oup.com This reactivity stems from the presence of two α,β-unsaturated aldehyde functionalities in its structure. These groups are susceptible to nucleophilic attack, particularly through a Michael-type addition reaction. oup.com

Sulfhydryl groups, found in molecules such as the amino acid L-cysteine and within the active sites of many enzymes (e.g., alcohol dehydrogenase), act as potent nucleophiles. This compound can form irreversible covalent bonds with these groups. This interaction leads to the inactivation of sulfhydryl-dependent enzymes and disrupts cellular processes that rely on free sulfhydryl groups for function. oup.com This mechanism is the basis for its antifungal activity and its inhibition of alcoholic fermentation. oup.com The reaction is more rapid at alkaline pH, and while the presence of L-cysteine can prevent enzyme inhibition by reacting with this compound first, it cannot restore the activity of an enzyme that has already been inactivated. oup.com

Enzyme Inhibition

This compound's biological activities are intrinsically linked to its ability to inhibit enzyme function, primarily through irreversible covalent modification. A key target identified in research is alcohol dehydrogenase, a sulfhydryl enzyme. The inhibitory action of this compound on this enzyme is time-dependent and its effects cannot be reversed by the addition of L-cysteine after inhibition has occurred, strongly suggesting the formation of a stable covalent bond. nih.gov This irreversible inhibition is a hallmark of this compound's reactivity with sulfhydryl groups present in the active sites of susceptible enzymes. nih.gov

The mechanism of inhibition is consistent with the formation of a covalent adduct, a process that is preventable by the presence of sulfhydryl-containing compounds like L-cysteine. nih.gov The rate of this inhibition is observed to be more rapid at an alkaline pH, which favors the deprotonation of sulfhydryl groups, making them more potent nucleophiles. nih.gov While alcohol dehydrogenase is a confirmed target, the broad reactivity of this compound towards sulfhydryl groups suggests that other enzymes rich in cysteine residues are also potential targets of its inhibitory action. Further research is required to identify the full spectrum of enzymes inhibited by this compound and to quantify the kinetics of this inhibition with specific IC50 or Ki values.

| Enzyme Target | Mechanism of Inhibition | Key Observations | Supporting Evidence |

|---|---|---|---|

| Alcohol Dehydrogenase (sulfhydryl enzyme) | Irreversible Covalent Modification | Time-dependent inhibition; not reversible by L-cysteine post-inhibition. Inhibition is more rapid at alkaline pH. | Experimental studies demonstrating loss of enzyme activity upon incubation with this compound. nih.gov |

Michael Addition Reactions

The primary chemical mechanism underlying this compound's covalent modification of proteins is the Michael addition reaction. This compound possesses α,β-unsaturated aldehyde moieties, which act as electrophilic centers (Michael acceptors). These are susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues in proteins. nih.gov

The reaction involves the addition of the sulfur atom of a cysteine residue to the β-carbon of the α,β-unsaturated system in this compound. This forms a stable carbon-sulfur covalent bond, leading to the formation of a protein-Warburganal adduct. This adduction can alter the protein's three-dimensional structure and, consequently, its function. The loss of the characteristic ultraviolet absorption spectrum of this compound in the presence of L-cysteine, particularly at alkaline pH, provides strong evidence for this type of reaction. nih.gov The reactivity of this compound with sulfhydryl groups is a fundamental aspect of its physiological activity. nih.gov

| Reactants | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound (α,β-unsaturated aldehyde) and Protein Cysteine Residue (Sulfhydryl group) | Michael Addition (Nucleophilic Conjugate Addition) | Covalent Protein-Warburganal Adduct | Underlies the irreversible enzyme inhibition and likely contributes to the modulation of cellular pathways. |

Modulation of Cellular Pathways

While direct studies specifically detailing the modulation of cellular pathways by this compound are limited, its established reactivity as a Michael acceptor provides a strong basis for predicting its impact on key signaling cascades that are regulated by cysteine-rich proteins.

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant and detoxification responses. Keap1, a negative regulator of the transcription factor Nrf2, is rich in reactive cysteine residues. Electrophilic compounds can react with these cysteines, leading to a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. Given this compound's nature as a potent Michael acceptor, it is highly plausible that it could activate the Nrf2 pathway by modifying Keap1. However, direct experimental evidence confirming this interaction for this compound is yet to be established.

NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by its inhibitor, IκB, and the IκB kinase (IKK) complex, both of which contain critical cysteine residues. Covalent modification of these cysteines by electrophiles can disrupt NF-κB signaling. Although a direct link between this compound and the NF-κB pathway has not been definitively reported in the available literature, its potential to react with key sulfhydryl groups in NF-κB signaling components warrants further investigation.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. While some natural compounds have been shown to modulate STAT3 signaling, there is currently no direct evidence to suggest that this compound specifically targets this pathway. The mechanism of action of known STAT3 inhibitors often involves different types of interactions, and it is unclear if the Michael acceptor properties of this compound would lead to a direct modulation of STAT3 activity.

Structure Activity Relationship Sar Studies

Methodologies for SAR Analysis

The exploration of warburganal's SAR primarily involves methodologies centered on the synthesis and biological evaluation of analogues. nih.govnih.govresearchgate.net This experimental approach allows for the systematic alteration of functional groups within the this compound scaffold to probe their influence on biological activity. drugdesign.org By creating a series of related compounds and testing them, researchers can deduce which parts of the molecule are essential for its effects. oncodesign-services.com

A common strategy involves modifying the core drimane (B1240787) sesquiterpenoid structure and assessing the resulting changes in activities such as antifungal, antibacterial, or cytotoxic effects. nih.govnih.gov These studies often lead to the development of mathematical relationships between chemical structure and biological activity, known as quantitative structure-activity relationships (QSAR). wikipedia.org QSAR models use statistical methods to correlate variations in the physicochemical properties of compounds with their biological activities, enabling the prediction of the activity of newly designed molecules and reducing the need for extensive synthesis and testing. nih.gov

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govfiveable.me For this compound, SAR studies have helped to identify the crucial functional groups that constitute its pharmacophore and determine its biological profile.

The two aldehyde groups in this compound are widely considered to be critical for its potent biological activities. This compound is a dialdehyde (B1249045) sesquiterpene, and its physiological effects, particularly its strong antifungal activity, appear to stem from the high reactivity of these groups. nih.gov The α,β-unsaturated aldehyde moiety is a key feature.

Research has shown that this compound's activity is linked to its ability to react with sulfhydryl groups, such as the thiol group in the amino acid L-cysteine. nih.gov This interaction, likely a Michael-type addition, can irreversibly inhibit sulfhydryl enzymes, disrupting cellular processes in target organisms. nih.gov The inhibition of alcohol dehydrogenase, a sulfhydryl enzyme, by this compound supports this mechanism. nih.gov In comparative studies with related drimanes, derivatives lacking the dialdehyde functional group, such as drimenol (B159378) and isordrimenone, exhibit lower cytotoxic effects, confirming that the specific structural features of the dialdehydes are important for cell growth inhibition. researchgate.net The high reactivity of aldehydes can, however, be a disadvantage in medicinal chemistry due to their potential to react with various nucleophiles in biological systems, such as proteins and nucleic acids. brieflands.com

The hydroxyl group (-OH) is a ubiquitous functional group in biologically important molecules, and its presence can significantly influence a compound's activity. researchgate.net The contribution of a hydroxyl group to binding affinity can be substantial, often through the formation of hydrogen bond networks. researchgate.net However, its impact is highly dependent on its position within the molecule, which affects hydrogen-bonding capacity and lipophilicity. researchgate.net

Comparative SAR with Related Drimane Sesquiterpenoids

Comparing the biological activities of this compound with other naturally occurring and semi-synthetic drimane sesquiterpenoids provides valuable insights into their SAR. Drimanes are a class of sesquiterpenoids that have garnered attention for their cytotoxic activities against various cancer cell lines. nih.govbohrium.com

Studies have shown that the dialdehyde functionality is a strong determinant of activity. For example, polygodial, which shares the dialdehyde feature with this compound but lacks the C-9 hydroxyl group, also exhibits potent biological effects, including cytotoxicity. nih.gov In contrast, drimanes that lack the dialdehyde moiety, such as drimenol (which has a primary alcohol at C-11) and confertifolin (B156486) (a lactone), generally show reduced activity against cancer cell lines. nih.gov Isodrimenin, another drimane lactone, has demonstrated some cytotoxic activity, suggesting that the lactone ring can also contribute to the biological effects, though often to a lesser extent than the dialdehyde. nih.gov

The following table summarizes the comparative cytotoxicity of several drimane sesquiterpenoids against various cancer cell lines, highlighting the structural features that influence their activity.

| Compound | Key Structural Features | Example Activity (Cell Line) | Relative Potency |

| This compound | C-11 and C-12 aldehydes, C-9 hydroxyl | Antifungal (Saccharomyces cerevisiae) | Strong |

| Polygodial | C-11 and C-12 aldehydes | Cytotoxic (PC-3, MCF-7) | Strong |

| Drimenol | C-11 primary alcohol | Cytotoxic (PC-3) | Lower activity than polygodial |

| Confertifolin | γ-Lactone | Cytotoxic (PC-3) | Lower activity than polygodial |

| Isodrimenin | γ-Lactone | Cytotoxic (various) | Moderate |

This table is a representation of general findings from multiple studies and specific IC50 values can vary. nih.govresearchgate.netnih.gov

These comparisons underscore that the α,β-unsaturated dialdehyde system is a primary pharmacophore for the potent bioactivity observed in compounds like this compound and polygodial. nih.govresearchgate.net

Computational Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating SAR. researchgate.netalliedacademies.org These in silico methods can accelerate the drug development process by predicting the biological activity of novel compounds and providing insights into their mechanisms of action at a molecular level. researchgate.netmdpi.com

Pharmacophore Modeling: This technique is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govfiveable.me A pharmacophore model for this compound and its analogues could be generated based on a set of active compounds. mdpi.com This model would highlight the spatial relationships between key features like hydrogen bond donors/acceptors (from the hydroxyl and carbonyl groups), and hydrophobic regions (from the sesquiterpenoid backbone). fiveable.me Such a model can then be used to screen large databases of virtual compounds to identify new potential leads with diverse chemical scaffolds but similar pharmacophoric features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of its analogues and relating them to their measured antifungal or cytotoxic activities. These models can help rationalize the mechanism of action and predict the activity of untested compounds, thereby guiding the synthesis of more potent derivatives. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target receptor. fiveable.me If the biological target of this compound is known, molecular docking could be used to simulate its binding mode. This would provide valuable information on the specific interactions between the aldehyde and hydroxyl groups of this compound and the amino acid residues of the target protein, helping to explain the observed biological activity and guiding the design of new inhibitors with improved binding affinity. alliedacademies.org

Analytical Methodologies for Warburganal Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Warburganal. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as a "fingerprint," revealing detailed information about their chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals for its aldehyde protons, olefinic proton, and various aliphatic protons. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. For instance, the aldehyde protons are typically found in the downfield region (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbonyl carbons of the aldehyde groups are particularly diagnostic, appearing significantly downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC correlates protons with their directly attached carbons. HMBC experiments show correlations between protons and carbons over two to three bonds, which is vital for assembling the complete molecular structure and assigning the chemical shifts of quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data compiled from typical values for drimane (B1240787) sesquiterpenoids and related structures. Exact values may vary slightly depending on the solvent and experimental conditions.

| Carbon Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~38.5 | ~1.8 (m) |

| 2 | ~20.1 | ~1.6 (m) |

| 3 | ~42.0 | ~1.5 (m) |

| 4 | ~33.4 | - |

| 5 | ~54.2 | ~1.9 (m) |

| 6 | ~146.8 | ~6.8 (s) |

| 7 | ~140.1 | - |

| 8 | ~25.0 | ~2.2 (m) |

| 9 | ~60.1 | - |

| 10 | ~39.8 | ~1.4 (m) |

| 11 | ~202.1 | ~9.5 (s) |

| 12 | ~193.5 | ~9.8 (s) |

| 13 | ~21.5 | ~0.95 (s) |

| 14 | ~33.2 | ~0.92 (s) |

| 15 | ~78.9 (C-OH) | - |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ebi.ac.uk When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. masterorganicchemistry.comajphr.com An IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹) of the radiation.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two aldehyde groups give rise to strong, sharp peaks in the range of 1685-1730 cm⁻¹. masterorganicchemistry.comcompoundchem.com The α,β-unsaturated nature of one of the aldehyde groups shifts its absorption to a slightly lower wavenumber compared to a saturated aldehyde. Furthermore, the C=C double bond stretching of the alkene moiety is expected to show a medium intensity band around 1600-1680 cm⁻¹, while the C-H stretching of the sp² hybridized carbon appears above 3000 cm⁻¹. compoundchem.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (sp³ Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |

| C-H (Aldehyde) | Stretching | 2850 - 2700 (often two bands) | Medium, Sharp |

| C=O (α,β-unsaturated Aldehyde) | Stretching | 1710 - 1685 | Strong, Sharp |

| C=O (Saturated Aldehyde) | Stretching | 1730 - 1720 | Strong, Sharp |

| C=C (Alkene) | Stretching | 1680 - 1600 | Medium |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. nih.gov For this compound (molecular formula C₁₅H₂₂O₃), the calculated monoisotopic mass is 250.1569 amu. ebi.ac.uk In an MS experiment, the molecule is ionized, typically forming a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. mdpi.comwhitman.edumsu.educhemguide.co.uk

The molecular ion of this compound is expected at an m/z of approximately 250. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. nih.govmasterorganicchemistry.com The pattern of these fragments is predictable and highly characteristic of the molecule's structure. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms of the hydroxyl or carbonyl groups.

Loss of neutral molecules: Elimination of stable small molecules like water (H₂O, 18 amu) from the hydroxyl group or carbon monoxide (CO, 28 amu) from the aldehyde groups.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic alkenes, which could occur in the cyclohexene (B86901) ring of the drimane skeleton.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 250 | [C₁₅H₂₂O₃]⁺• | Molecular Ion (M⁺•) |

| 232 | [M - H₂O]⁺• | Loss of water from the hydroxyl group |

| 221 | [M - CHO]⁺ | Loss of a formyl radical |

| 204 | [M - H₂O - CO]⁺• | Loss of water and carbon monoxide |

| 193 | [M - CHO - CO]⁺ | Loss of a formyl radical and carbon monoxide |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. masterorganicchemistry.com Molecules containing chromophores—groups of atoms that absorb light—will absorb UV or visible light to promote an electron from a lower energy orbital to a higher energy one.

The structure of this compound contains an α,β-unsaturated aldehyde system, which acts as a chromophore. This conjugated system allows for π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition, involving the non-bonding electrons on the oxygen atom, is weaker and occurs at a longer wavelength. cabidigitallibrary.org For α,β-unsaturated aldehydes, the π → π* transition generally results in a maximum absorption (λmax) in the range of 220-250 nm. A related drimane sesquiterpenoid isolated from Warburgia ugandensis showed a λmax at 298 nm, suggesting the absorption for this compound would be in a similar region. nih.gov

Table 4: Expected Ultraviolet Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| α,β-Unsaturated Aldehyde (C=C-C=O) | π → π | ~220 - 250 |

| n → π | ~300 - 330 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation of this compound from its natural sources and for its quantitative analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of this compound in plant extracts. ajphr.commdpi.comunirioja.esmdpi.com The method is highly efficient, reproducible, and sensitive.

A typical HPLC analysis for this compound involves a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the nonpolar stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often employed to achieve optimal separation of the various components in a complex plant extract.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of this compound to ensure maximum sensitivity. For quantification, a calibration curve is constructed by analyzing standard solutions of pure this compound at different concentrations and plotting the peak area against the concentration. This allows for the accurate determination of the amount of this compound in an unknown sample.

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) |

| Gradient Example | Start with 50% B, increase to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | Set at the λmax of this compound (e.g., ~230 nm) |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique in the preliminary analysis of this compound. Its application is primarily in the rapid qualitative assessment of plant extracts, monitoring of fractions during isolation procedures, and as a cost-effective method to determine the purity of the isolated compound. nih.gov

In a typical application, TLC is employed to analyze extracts from the bark or leaves of Warburgia species. nih.gov The stationary phase commonly used is silica (B1680970) gel, a polar adsorbent, coated on a solid support such as aluminum or glass plates. nih.govresearchgate.net The separation of components is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. For this compound and related sesquiterpenes, a non-polar solvent system is generally effective. A frequently utilized mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297), often in a 3:2 ratio. nih.gov

Due to the absence of a strong chromophore in the this compound molecule, visualization of the separated spots on the TLC plate requires the use of a chemical reagent. cabidigitallibrary.org A common visualization agent is an anisaldehyde-sulfuric acid solution prepared in ethanol. After the developed plate is dried, it is sprayed with this reagent and gently heated. This process leads to the formation of colored spots, allowing for the identification of the compounds based on their retention factor (Rf) and characteristic color. In the case of this compound, this method reveals a distinct yellow-green spot. nih.gov

The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Under specific conditions of stationary phase, mobile phase, and temperature, the Rf value is a characteristic property of a compound. Research on Warburgia salutaris extracts has reported specific Rf values for its major sesquiterpenoid constituents, which aids in their preliminary identification. nih.gov

Table 1: TLC Parameters for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane:Ethyl Acetate (3:2) |

| Visualization Reagent | Anisaldehyde-sulfuric acid in ethanol |

| Rf Value of this compound | 0.62 |

| Spot Color of this compound | Yellow-green |

Data sourced from Drewes et al. (2001). nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. biomedres.us This method is considered the gold standard for the unambiguous determination of the molecular structure of natural products, as it reveals detailed information about bond lengths, bond angles, and stereochemistry. actascientific.com

The process of X-ray crystallography involves several key steps. First, a high-quality single crystal of the compound of interest must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the precise positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. mdpi.com

Advanced Analytical Techniques for Comprehensive Profiling

For a more in-depth and quantitative analysis of this compound and its related compounds in complex mixtures like plant extracts, advanced analytical techniques are indispensable. These methods, often hyphenated by combining a separation technique with a detection technique, offer high sensitivity, selectivity, and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com In the context of this compound research, GC-MS is utilized for the chemical profiling of essential oils and extracts from Warburgia species. researchgate.netusm.my The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov The PubChem database contains GC-MS data for this compound, indicating its amenability to this technique. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Warburgia ugandensis Extracts

| Parameter | Description |

| Instrument | Agilent 7890A GC system with 7000 QQQ mass detector |

| Column | Agilent 19091S-433 (30 m x 0.25 mm x 0.25 µm) |

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium (flow rate: 1.2 mL/min) |

| Oven Temperature Program | 110°C to 200°C at 10°C/min (held for 1 min), then to 280°C at 5°C/min (held for 9 min) |

| Inlet Temperature | 250°C |

| Mass Scan Range | 35-500 m/z |

Data sourced from a study on the development of GC-MS fingerprints for Warburgia ugandensis. usm.my

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. semanticscholar.org This is particularly useful for the analysis of less volatile and thermally labile compounds like many sesquiterpenoids. researchgate.net LC-MS allows for the separation, identification, and quantification of this compound in crude plant extracts with high sensitivity and specificity. Different ionization techniques, such as electrospray ionization (ESI), are employed to generate ions from the analytes eluting from the LC column before they enter the mass analyzer. semanticscholar.org LC-MS/MS, or tandem mass spectrometry, provides further structural information through the fragmentation of selected parent ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom and the connectivity between them, which is crucial for determining the complete structure of a novel compound and for confirming the identity of known compounds like this compound. cabidigitallibrary.org The PubChem database lists NMR data for this compound. nih.gov

A particularly advanced hyphenated technique, HPLC-SPE-NMR , combines HPLC with solid-phase extraction (SPE) and NMR. This setup allows for the on-line separation of compounds in a complex mixture by HPLC, followed by the trapping of the individual compounds on an SPE cartridge. The trapped compound can then be analyzed by NMR, enabling the structural elucidation of multiple components from a single chromatographic run. This technique has been successfully applied to the analysis of antimycobacterial fractions from Warburgia salutaris, leading to the rapid identification of several drimane and coloratane-type sesquiterpenes. nih.gov

Future Directions and Research Perspectives

Elucidation of Undiscovered Bioactive Compounds in Warburgia Species

The genus Warburgia is a rich reservoir of bioactive secondary metabolites, with warburganal being just one of many important compounds. researchgate.net While drimane (B1240787) sesquiterpenoids like this compound, polygodial, and muzigadial are prominent, these plants also synthesize a diverse array of other chemical classes. cabidigitallibrary.orgsaapjournals.org Past phytochemical investigations have successfully isolated numerous compounds, yet the full chemical inventory of Warburgia species remains to be cataloged. cabidigitallibrary.orgsaapjournals.org

Future research should focus on a systematic exploration of the less-studied parts of the plant, such as the flowers and fruits, to identify their unique chemical constituents. saapjournals.org The application of advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), can facilitate the rapid screening and identification of novel compounds even in complex extracts. nih.gov Such efforts may lead to the discovery of new bioactive molecules with unique therapeutic properties or compounds that act synergistically with this compound.

A variety of compounds have already been identified from Warburgia ugandensis, highlighting the chemical diversity of the genus. cabidigitallibrary.orgsaapjournals.orgbohrium.com

| Compound Class | Examples |

| Drimane Sesquiterpenoids | This compound, Muzigadial, Polygodial, Ugandensidial, 9-deoxymuzigadial, 11α-hydroxy muzigadiolide |

| Other Sesquiterpenoids | Cinnamolide-3β-acetate, Nerolidol |

| Flavonoids | Kaempferol, Quercetin, Myricetin and their glycosides |

| Other | Albicanyl acetate (B1210297), Caseamemin, β-sitosterol, Heptacosanol, Hentriacontane |